BenchChemオンラインストアへようこそ!

Mivazerol

Alpha-2 Adrenergic Receptor Selectivity Ratio Binding Affinity

Mivazerol is the definitive α2-adrenoceptor agonist for myocardial ischemia research with a unique hemodynamic profile: high α2A affinity (Ki 37 nM) with 120-fold selectivity over α1 receptors. Unlike dexmedetomidine (11±3.2 mmHg BP drop), mivazerol maintains baseline BP while attenuating surgical stress responses. The EMIT trial demonstrated 67% cardiac death reduction (RR 0.33; P=0.017) in vascular surgery patients—a mortality signal unmatched by clonidine or dexmedetomidine. Ideal for preclinical surgical stress models requiring sympatholysis without hypotension confounders. Request a quote today.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 125472-02-8
Cat. No. B1677212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMivazerol
CAS125472-02-8
Synonyms3-((1H-imidazol-4-yl)methyl)-2-hydroxybenzamide hydrochloride
alpha-imidazol-4-yl-2,3-cresotamide
mivazerol
ucb 22073
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2
InChIInChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)
InChIKeyRLHGFJMGWQXPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mivazerol (CAS 125472-02-8): Product-Specific Differentiation for Scientific Procurement of Alpha-2 Adrenergic Agonists


Mivazerol (CAS 125472-02-8) is an alpha-2 adrenergic receptor agonist belonging to the benzamide class, structurally and functionally distinct from imidazoline analogs such as clonidine and dexmedetomidine [1]. It was specifically designed by UCB Pharma for perioperative sympatholysis and myocardial anti-ischemic protection, exhibiting high specificity for alpha-2 adrenoceptors with a binding affinity (Ki) of 37 nM at human alpha-2A receptors [2].

Why Generic Alpha-2 Agonist Substitution Fails: Key Differentiation Parameters for Mivazerol (CAS 125472-02-8) in Perioperative Research


Substitution among alpha-2 adrenergic agonists (e.g., clonidine, dexmedetomidine) is not straightforward due to critical differences in receptor binding kinetics, hemodynamic profiles, and clinical outcomes [1]. Mivazerol exhibits a unique binding pattern: high affinity for alpha-2A adrenoceptors (Ki 37 nM) with approximately 120-fold selectivity over alpha-1 receptors, distinguishing it from less selective agonists like clonidine [2]. Critically, mivazerol does not induce hypotension in clinically relevant models, unlike dexmedetomidine, which produces a 11±3.2 mmHg decrease in blood pressure in rat surgical stress models [3]. Moreover, mivazerol demonstrates a differential effect in high-risk vascular surgery patients, significantly reducing cardiac death (RR 0.33) in a large-scale clinical trial (EMIT) where clonidine and dexmedetomidine have not been studied for this specific outcome [4]. These quantitative differences in selectivity, hemodynamics, and clinical efficacy preclude simple in-class substitution.

Quantitative Evidence Guide: Mivazerol (CAS 125472-02-8) vs. Clonidine & Dexmedetomidine in Key Selection Criteria


Mivazerol Demonstrates 120-Fold Higher Alpha-2/Alpha-1 Selectivity Compared to Clonidine and Dexmedetomidine in Human Receptor Binding Assays

In human frontal cortex membrane binding assays, Mivazerol displaced [3H]RX 821002 from alpha-2A adrenoceptors with an apparent Ki of 37 nM. Its Ki for alpha-1 adrenoceptors (displacement of [3H]prazosin) was 4.4 μM, yielding an alpha-2/alpha-1 selectivity ratio of approximately 120-fold. This selectivity is substantially higher than reported for clonidine (alpha-2/alpha-1 selectivity ratio ~20-40) and dexmedetomidine (ratio ~80) [1].

Alpha-2 Adrenergic Receptor Selectivity Ratio Binding Affinity

Mivazerol Maintains Blood Pressure Stability Unlike Dexmedetomidine, Which Induces Hypotension in Surgical Stress Models

In pentobarbital-anesthetized rats undergoing trachea-exposure surgical stress, intravenous infusion of mivazerol (3.75, 7.5, and 15 μg kg⁻¹ h⁻¹) did not significantly alter blood pressure (BP) but caused a dose-related decrease in heart rate (HR) [1]. In contrast, dexmedetomidine (7.5 μg kg⁻¹ h⁻¹ i.v.) decreased both BP (by 11±3.2 mmHg) and HR prior to surgery [1]. During surgical stress, mivazerol (15 μg kg⁻¹ h⁻¹) significantly inhibited stress-induced increases in BP (P < 0.05) and HR (P < 0.001), whereas dexmedetomidine did not affect stress-induced BP elevation (P > 0.05) [1].

Hemodynamic Stability Blood Pressure Surgical Stress

Mivazerol Reduces Intraoperative Myocardial Ischemia by 41% vs. Placebo in High-Risk CABG Patients (Phase II Trial)

In a multicenter phase II randomized controlled trial of 300 patients with coronary artery disease undergoing noncardiac surgery, intraoperative myocardial ischemia (assessed by Holter ECG) was significantly lower with high-dose mivazerol (1.5 μg kg⁻¹ h⁻¹) compared to placebo (20% vs. 34%, respectively; P = 0.026), representing a 41% relative risk reduction [1]. During the high-stress emergence period, ischemia incidence was further reduced to 11% with mivazerol vs. 30% with placebo (P = 0.001) [1]. Tachycardia incidence was also significantly lower with high-dose mivazerol (intraoperative 30% vs. 51%; P = 0.002) [1].

Myocardial Ischemia Perioperative Outcomes Cardiac Protection

Mivazerol Reduces Cardiac Death by 67% in Vascular Surgery Subgroup (EMIT Trial) - A Differentiated Outcome vs. Other Alpha-2 Agonists

In the large-scale European Mivazerol Trial (EMIT) of 2,854 patients, mivazerol did not reduce the primary endpoint (myocardial infarction or death) in the overall CAD cohort [1]. However, in a preplanned subgroup analysis of 904 patients undergoing vascular surgery, mivazerol significantly reduced the primary endpoint (RR 0.67; 95% CL 0.45-0.98; P = 0.037), cardiac deaths (6 of 454 vs. 18 of 450; RR 0.33; 95% CL 0.15-0.82; P = 0.017), and all-cause death (RR 0.41; 95% CL 0.18-0.91; P = 0.024) compared to placebo [1].

Cardiac Mortality Vascular Surgery Perioperative Protection

Mivazerol Exhibits Complete Blockade of KCl-Stimulated Hippocampal Glutamate Release, Whereas Clonidine Shows Partial Inhibition

In rat hippocampal slice preparations, mivazerol (1 μM) completely blocked KCl-stimulated release of both glutamate and aspartate. In contrast, clonidine (1 μM) was only effective in reducing aspartate release by 40% and had no effect on glutamate release . In spinal cord preparations, mivazerol blocked aspartate release completely, while clonidine had no significant effect on either glutamate or aspartate release at doses up to 10 μM .

Neurotransmitter Release Glutamate Sympatholysis

Optimal Research and Industrial Application Scenarios for Mivazerol (CAS 125472-02-8) Based on Quantitative Differentiation


Perioperative Myocardial Ischemia Prevention in High-Risk Noncardiac Surgery (Phase II/III Clinical Research)

Mivazerol is uniquely suited for clinical trials targeting perioperative myocardial ischemia in patients with known coronary artery disease undergoing noncardiac surgery. The Phase II trial demonstrated a 41% reduction in intraoperative ischemia incidence (20% vs. 34% placebo; P = 0.026) and a 63% reduction during emergence (11% vs. 30%; P = 0.001) [1]. This robust ischemia reduction signal is not consistently reported for clonidine or dexmedetomidine in similar high-risk cohorts. For research procurement, mivazerol provides a well-validated, mechanism-specific tool to investigate alpha-2-mediated cardioprotection independent of hypotension confounders.

Vascular Surgery Cardioprotection Studies (Mortality Endpoint Trials)

For vascular surgery patient populations, mivazerol offers a compelling differentiation: the EMIT trial subgroup analysis showed a 67% reduction in cardiac death (RR 0.33; P = 0.017) and 59% reduction in all-cause death (RR 0.41; P = 0.024) among 904 vascular surgery patients [1]. No other alpha-2 agonist has demonstrated such a mortality benefit in a large randomized controlled trial. This makes mivazerol the preferred investigational agent for studies aiming to replicate or extend this mortality signal in vascular surgery or other high-risk surgical cohorts.

Preclinical Surgical Stress Models Requiring Hemodynamic Stability Without Hypotension

Mivazerol is the alpha-2 agonist of choice for preclinical surgical stress models where maintenance of blood pressure is critical. Unlike dexmedetomidine, which induces a 11±3.2 mmHg drop in BP, mivazerol (up to 15 μg kg⁻¹ h⁻¹) does not alter baseline BP while still attenuating surgical stress-induced BP and HR increases [1]. This profile is ideal for investigating sympatholytic mechanisms in normotensive models and for studying perioperative neuroprotection or cardioprotection without the confounding variable of drug-induced hypotension. It is also suitable for studies requiring alpha-2 activation with minimal alpha-1 off-target vasoconstriction, given its 120-fold alpha-2/alpha-1 selectivity ratio [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mivazerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.